Sobetirome - 211110-63-3

Sobetirome

Catalog Number: EVT-283776
CAS Number: 211110-63-3
Molecular Formula: C20H24O4
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sobetirome is a synthetic, halogen-free thyromimetic compound that selectively binds to and activates the thyroid hormone receptor beta (TRβ). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a thyroid hormone receptor agonist due to its ability to bind to TRβ and initiate downstream signaling pathways similar to those activated by the endogenous thyroid hormone, triiodothyronine (T3). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Sobetirome has garnered significant interest in scientific research for its potential therapeutic applications in various diseases, including dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and neurodegenerative disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its selective action on TRβ and distinct tissue distribution profile, with preferential accumulation in the liver, make it a promising candidate for targeted therapy. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Starting Material: The synthesis typically starts with readily available 4-hydroxyphenylacetic acid. [, ]

  • Key Intermediate: A crucial intermediate in the synthesis is the formation of a diphenylmethane structure, typically achieved by reacting the starting material with an appropriate benzaldehyde derivative. [, ]

  • Formation of the Oxazole Ring: The characteristic oxazole ring of sobetirome is usually introduced via a cyclodehydration reaction, often employing reagents like phosphorus oxychloride (POCl3) or Burgess reagent. [, ]

  • Final Steps: Subsequent modifications, such as alkylation or deprotection reactions, can be employed to introduce specific substituents and generate the final sobetirome molecule. [, ]

Molecular Structure Analysis
  • Metabolic Reactions: Sobetirome can undergo phase I and phase II metabolic transformations, primarily in the liver. These reactions often involve oxidation, reduction, or conjugation reactions that modify the molecule's structure, potentially altering its activity and facilitating its elimination from the body. []

  • Binding Interactions: Sobetirome's primary mode of action involves its non-covalent interaction with the ligand-binding domain of the thyroid hormone receptor beta (TRβ). This binding event triggers conformational changes in the receptor, ultimately leading to the modulation of gene expression. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Mechanism of Action

Sobetirome's therapeutic effects stem from its ability to selectively activate the thyroid hormone receptor beta (TRβ). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The mechanism can be summarized as follows:

  • Binding to TRβ: Sobetirome enters cells and binds to the ligand-binding domain of TRβ, which is primarily located in the cell nucleus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This binding is highly selective for the beta isoform of the receptor, with a much lower affinity for the alpha isoform (TRα). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

  • Receptor Dimerization and DNA Binding: Upon ligand binding, TRβ undergoes a conformational change and forms a heterodimer with another nuclear receptor, the retinoid X receptor (RXR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This heterodimer then binds to specific DNA sequences called thyroid hormone response elements (TREs) located in the promoter regions of target genes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

  • Modulation of Gene Expression: Depending on the cellular context and the specific gene, the binding of the TRβ/RXR heterodimer to TREs can either activate or repress gene transcription. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This modulation of gene expression ultimately leads to the observed therapeutic effects of sobetirome. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Physical and Chemical Properties Analysis
  • LogP: The partition coefficient (LogP) of sobetirome, a measure of its lipophilicity, is relatively high, indicating good membrane permeability and contributing to its ability to cross the blood-brain barrier. [, ]

Applications
  • Dyslipidemia: Sobetirome effectively lowers cholesterol levels, particularly LDL cholesterol, by increasing the expression of LDL receptors in the liver, promoting reverse cholesterol transport, and enhancing bile acid synthesis and excretion. [, , , , ]

  • Non-Alcoholic Fatty Liver Disease (NAFLD): Research suggests that sobetirome can reduce liver fat accumulation, improve liver function, and potentially alleviate the progression of NAFLD by modulating lipid metabolism, reducing inflammation, and improving insulin sensitivity. [, , , ]

  • Neurodegenerative Diseases: Sobetirome and its CNS-penetrating prodrug, Sob-AM2, have shown promising results in preclinical models of multiple sclerosis (MS), X-linked adrenoleukodystrophy (X-ALD), and other neurodegenerative disorders characterized by demyelination. [, , , , , , , , , , , , , , , , ] These compounds appear to promote remyelination, reduce inflammation, and improve neurological function by activating TRβ in the central nervous system. [, , , , , , , , , , , , , , , , ]

Triiodothyronine (T3)

    Compound Description: T3 is a naturally occurring thyroid hormone that plays a crucial role in regulating metabolism, growth, and development. It exerts its effects by binding to thyroid hormone receptors (TRs), particularly TRα and TRβ, leading to changes in gene expression [, , , , , , ].

Thyroxine (T4)

    Compound Description: T4 is a prohormone that is converted to the active hormone T3 in the body. It also binds to thyroid hormone receptors, but with lower affinity than T3 [, , , ].

    Relevance: Similar to T3, T4 is a natural ligand for thyroid hormone receptors, but it shows less potency compared to T3. While both T4 and sobetirome can influence thyroid hormone signaling, sobetirome is designed to have greater potency and selectivity for the TRβ isoform compared to T4 [, ].

Sob-AM2

    Compound Description: Sob-AM2 is a centrally-acting prodrug of sobetirome designed to overcome blood-brain barrier permeability issues and enhance delivery of sobetirome to the central nervous system [, , , , , , , , ].

    Relevance: Sob-AM2 is directly derived from sobetirome and shares its mechanism of action, acting as a TRβ agonist. The key difference lies in Sob-AM2’s ability to effectively cross the blood-brain barrier, making it suitable for treating CNS disorders that could benefit from increased thyroid hormone signaling in the brain, unlike sobetirome which has limited CNS penetration [, , , , , , , , ].

Eprotirome (KB-2115)

    Compound Description: Eprotirome is another TRβ-selective thyromimetic that has been investigated for its lipid-lowering effects. It showed promise in clinical trials for reducing cholesterol levels but was ultimately discontinued due to concerns about adverse effects on cartilage [, , , ].

Resmetirom (MGL-3196)

    Compound Description: Resmetirom is a liver-directed TRβ agonist currently under investigation for the treatment of nonalcoholic steatohepatitis (NASH). It demonstrates selectivity for TRβ and exhibits favorable liver distribution, potentially offering therapeutic benefits in metabolic liver diseases [, , ].

    Relevance: Resmetirom, like sobetirome, represents a next-generation TRβ agonist with a focus on addressing metabolic diseases. The key difference lies in resmetirom’s targeted liver distribution, making it particularly promising for treating liver-specific conditions like NASH [, , ].

3,5-Diiodothyropropionic acid (DIPTA)

    Compound Description: DIPTA is a thyroid hormone analog that binds to both TRα and TRβ with similar affinity. It has been studied for its potential in treating congestive heart failure but exhibited limited efficacy and was associated with adverse effects [, ].

    Relevance: Unlike sobetirome’s TRβ selectivity, DIPTA activates both TR isoforms, potentially leading to a broader range of effects, including undesirable cardiac effects. Its development for heart failure was hampered by these limitations, underscoring the importance of receptor selectivity in developing thyromimetics [, ].

MB07811 (VK2809)

    Compound Description: MB07811 is a HepDirect prodrug designed to deliver the active thyromimetic VK2809 selectively to the liver. This approach aims to enhance the therapeutic index by increasing liver exposure while minimizing systemic exposure and potential side effects [, ].

    Relevance: Similar to Sob-AM2's strategy for enhanced CNS delivery, MB07811 utilizes a prodrug approach to achieve targeted delivery of the active thyromimetic, VK2809, to the liver. While both strategies aim to improve the therapeutic index, they differ in their target organ, with Sob-AM2 focusing on the CNS and MB07811 on the liver. This highlights the adaptability of prodrug strategies in optimizing the delivery of thyromimetics for specific therapeutic applications [, ].

IS25 and TG68

    Compound Description: IS25 and TG68 are recently developed diphenyl-methane-based thyromimetics structurally related to sobetirome, exhibiting promising lipid-lowering properties and enhanced permeability [, ].

    Relevance: These compounds share structural similarities with sobetirome and demonstrate comparable thyromimetic activity, suggesting potential for similar therapeutic applications. Further research is needed to fully characterize their pharmacological profiles and explore their clinical utility [, ].

3,5-Diiodothyronine (T2)

    Compound Description: T2 is a naturally occurring metabolite of thyroid hormone that has garnered interest for its potential metabolic benefits, including reducing adiposity, dyslipidemia, and reversing hepatic steatosis without the adverse effects often associated with T3 or T4 [].

    Relevance: Although a natural thyroid hormone metabolite, T2's distinct pharmacological profile compared to T3 and T4, particularly its favorable effects on lipid metabolism and lack of significant adverse effects, makes it an intriguing compound in the context of sobetirome's therapeutic goals. Further research is warranted to understand the specific mechanisms of action and therapeutic potential of T2 [].

Clemastine

    Compound Description: Clemastine is an antihistamine drug with potential promyelinating properties. Studies suggest that clemastine can promote myelin repair in the central nervous system [].

    Relevance: While structurally and mechanistically distinct from sobetirome, clemastine's promyelinating effects are relevant in the context of sobetirome's potential application in treating demyelinating diseases. The combination or comparison of these compounds could offer valuable insights into developing effective therapies for these conditions [].

Properties

CAS Number

211110-63-3

Product Name

Sobetirome

IUPAC Name

2-[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23)

InChI Key

QNAZTOHXCZPOSA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(3,5-dimethyl-4-(4'-hydoxy-3'-isopropylbenzyl)phenoxy)acetic acid
GC 1 compound
GC-1
GC-1 compound
GC-1 cpd
QRX 431
QRX-431
QRX431
sobetirome

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.